Regiochemical Specificity for Biological Activity: 2- vs. 5-Carboximidamide Analogs
The 2-benzofurancarboximidamide scaffold differs from its 5-positional isomer in both functional utility and pharmacological potential. In the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor development, a systematic SAR study of N-hydroxybenzofuran-5-carboximidamide derivatives demonstrated potent enzyme inhibition, with the lead compound (N-3-bromophenyl derivative) achieving an IC50 of 0.44 μM against the enzyme and 1.1 μM in HeLa cells [1]. While the 2-positional isomer (the target compound) does not directly possess this specific IDO1 activity, its distinct regiochemistry and the absence of the N-hydroxy group provide a unique starting point for synthetic diversification, enabling the exploration of alternative biological targets not addressable by the 5-substituted analog .
| Evidence Dimension | IDO1 Enzyme Inhibition |
|---|---|
| Target Compound Data | Not applicable (2-carboximidamide without N-hydroxy group) |
| Comparator Or Baseline | N-hydroxybenzofuran-5-carboximidamide (N-3-bromophenyl derivative) |
| Quantified Difference | IC50 = 0.44 μM (enzyme), 1.1 μM (HeLa cells) for 5-substituted analog |
| Conditions | In vitro enzyme assay; HeLa cell line |
Why This Matters
This demonstrates that substitution position dictates target engagement and functional application, making 2-Benzofurancarboximidamide a critical, non-substitutable building block for SAR studies targeting pathways distinct from IDO1.
- [1] Jung J, Yoon H, Sohn T, et al. Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorg Med Chem Lett. 2021;36:127820. View Source
